molecular formula C18H16N4O3 B12017549 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide CAS No. 764693-11-0

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12017549
CAS No.: 764693-11-0
M. Wt: 336.3 g/mol
InChI Key: HQNFFCAXMTVELB-RGVLZGJSSA-N
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Description

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features an indole moiety, a hydrazine linkage, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves a multi-step process:

    Formation of the Indole Derivative: The synthesis begins with the preparation of 1H-indole-3-carbaldehyde from indole. This is achieved through a Vilsmeier-Haack reaction, where indole reacts with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to form the aldehyde.

    Hydrazone Formation: The 1H-indole-3-carbaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone is subsequently condensed with 3-methoxyphenyl isocyanate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Oxo derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide has shown potential as an anticancer agent. It can induce apoptosis in cancer cells by interacting with specific cellular targets.

Medicine

In medicine, this compound is being investigated for its antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens, making it a candidate for new antibiotic development.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with cellular proteins and enzymes. It can bind to DNA, inhibiting replication and transcription processes, which leads to cell death. Additionally, it can inhibit specific enzymes involved in cell signaling pathways, thereby exerting its anticancer and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-phenyl-2-oxoacetamide
  • 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide
  • 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-chlorophenyl)-2-oxoacetamide

Uniqueness

Compared to similar compounds, 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity and biological activity, potentially enhancing its efficacy as an anticancer and antimicrobial agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action

Properties

CAS No.

764693-11-0

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(3-methoxyphenyl)oxamide

InChI

InChI=1S/C18H16N4O3/c1-25-14-6-4-5-13(9-14)21-17(23)18(24)22-20-11-12-10-19-16-8-3-2-7-15(12)16/h2-11,19H,1H3,(H,21,23)(H,22,24)/b20-11+

InChI Key

HQNFFCAXMTVELB-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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